

Application Notes and Protocols for Dehydrobruceantarin and Related Quassinoids

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Compound of Interest		
Compound Name:	Dehydrobruceantarin	
Cat. No.:	B15470672	Get Quote

Introduction

These application notes provide a comprehensive overview of the sensitivity of various cancer cell lines to treatment with quassinoids isolated from Brucea javanica, with a focus on Dehydrobruceine B and Bruceine D. While the term "**Dehydrobruceantarin**" is not commonly found in the reviewed scientific literature, it is likely that it refers to or is structurally related to these well-studied cytotoxic compounds. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these natural products.

Data Presentation: Cell Line Sensitivity

The following table summarizes the 50% inhibitory concentration (IC50) values of Bruceine D in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.



Cell Line	Cancer Type	IC50 (μM)	Treatment Duration (hours)
A549	Non-Small Cell Lung Cancer	1.01 ± 0.11 (μg/ml)	72
H1650	Non-Small Cell Lung Cancer	1.19 ± 0.07 (μg/ml)	72
PC-9	Non-Small Cell Lung Cancer	2.28 ± 1.54 (μg/ml)	72
HCC827	Non-Small Cell Lung Cancer	6.09 ± 1.83 (μg/ml)	72
H460	Non-Small Cell Lung Cancer	0.5	48
A549	Non-Small Cell Lung Cancer	0.6	48
MCF-7	Breast Cancer (ER+)	9.5 ± 7.7	72
Hs 578T	Breast Cancer (Triple- Negative)	0.71 ± 0.05	72

Note: IC50 values for Dehydrobruceine B are less frequently reported in the literature, which focuses more on its mechanistic aspects. Studies indicate it decreases cell viability in A549 and NCI-H292 lung cancer cells.[1]

Signaling Pathways

Dehydrobruceine B and Bruceine D exert their cytotoxic effects primarily through the induction of apoptosis via the mitochondrial-dependent (intrinsic) pathway.

Mitochondrial Apoptosis Pathway

Dehydrobruceine B has been shown to induce apoptosis in A549 and NCI-H292 lung cancer cells.[1] This process involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent cleavage of caspase-9 and caspase-3,



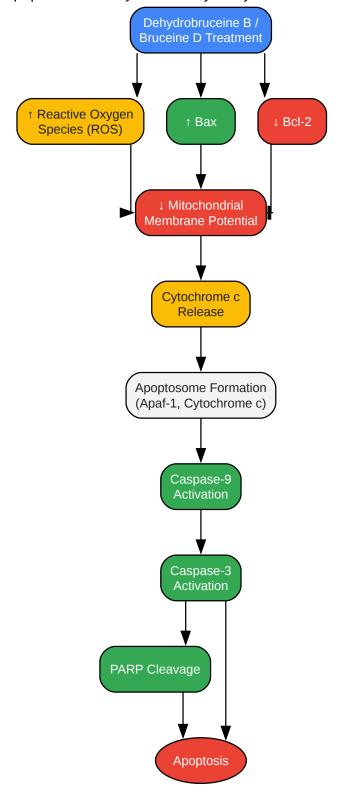




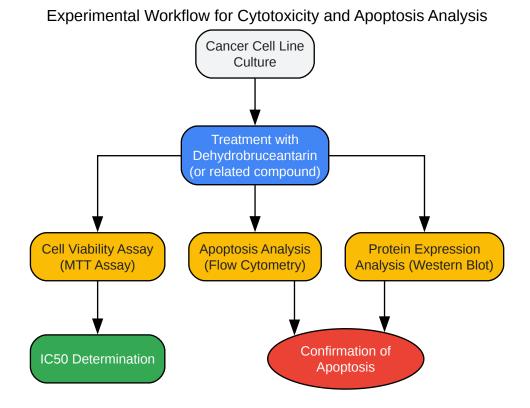
ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Similarly, Bruceine D induces apoptosis in various cancer cells, including pancreatic and non-small cell lung cancer, through the mitochondrial pathway, which is associated with the generation of reactive oxygen species (ROS).[2]



Mitochondrial Apoptosis Pathway Induced by Dehydrobruceine B / Bruceine D







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References

- 1. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
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